Methional diethyl acetal
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Overview
Description
Methional diethyl acetal, also known as 3-(methylthio)propanal, 9CI or di-et acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a cabbage and pungent taste.
Scientific Research Applications
Nutritional Studies
Methional diethyl acetal has been explored in nutritional research. A study by Zezulka and Calloway (1976) investigated sulfur-containing compounds, including this compound, for their effectiveness in improving nitrogen balance in human diets deficient in sulfur amino acids (Zezulka & Calloway, 1976).
Pharmaceutical Research
In pharmaceutical research, Vicchio and Callery (1989) studied the metabolic conversion of 2-propylpentanal acetals, including this compound, to valproic acid, an anticonvulsant drug. Their findings suggest a cytochrome P-450 mediated reaction in this conversion (Vicchio & Callery, 1989).
Catalysis and Chemical Synthesis
This compound plays a role in catalysis and chemical synthesis. Rubio-Caballero et al. (2014) used this compound in the acetalization of furfural, demonstrating its application in synthesizing derived chemicals (Rubio-Caballero et al., 2014).
Biosynthesis Research
Pryor and Tang (1978) explored the biosynthetic precursor role of this compound in ethylene formation. Their research challenges the specific involvement of hydroxyl radicals in this biosynthetic process (Pryor & Tang, 1978).
Drug Delivery Systems
Gillies et al. (2004) investigated acetals, including this compound, as pH-sensitive linkages in drug delivery systems. They found that altering the chemical structure of acetals can tune their hydrolysis rate, useful in various drug delivery applications (Gillies, Goodwin, & Fréchet, 2004).
Properties
CAS No. |
16630-61-8 |
---|---|
Molecular Formula |
C8H18O2S |
Molecular Weight |
178.29 g/mol |
IUPAC Name |
1,1-diethoxy-3-methylsulfanylpropane |
InChI |
InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3 |
InChI Key |
FKAZTVDSOBDTFU-UHFFFAOYSA-N |
SMILES |
CCOC(CCSC)OCC |
Canonical SMILES |
CCOC(CCSC)OCC |
density |
0.952-0.958 (20°) |
16630-61-8 | |
physical_description |
Clear colourless to pale yellow liquid; Pungent cabbage aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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